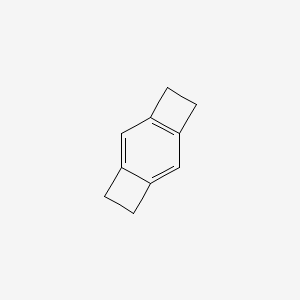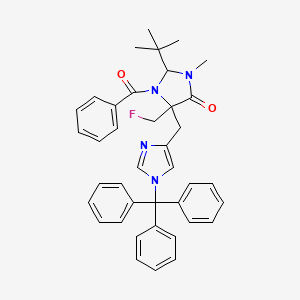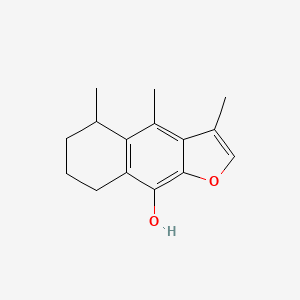
2-(7-Nitro-3-indolyl)-2-oxoacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(7-nitro-3-indolil)-2-oxoacético es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado del indol, lo que significa que contiene una estructura bicíclica que consiste en un anillo de benceno fusionado a un anillo de pirrol. La presencia de un grupo nitro en la posición 7 y un grupo ácido oxoacético hace que este compuesto sea particularmente interesante para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 2-(7-nitro-3-indolil)-2-oxoacético generalmente implica la nitración de un derivado del indol seguida de la introducción de un grupo ácido oxoacético. Un método común incluye la nitración del ácido 3-indolacético utilizando una mezcla de ácido nítrico y ácido sulfúrico. Las condiciones de reacción deben controlarse cuidadosamente para garantizar la nitración selectiva en la posición 7.
Métodos de producción industrial
La producción industrial de Ácido 2-(7-nitro-3-indolil)-2-oxoacético puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 2-(7-nitro-3-indolil)-2-oxoacético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.
Reducción: El grupo ácido oxoacético puede reducirse a un alcohol.
Sustitución: El anillo indol puede experimentar reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y cantidades catalíticas de metales de transición.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos electrófilos como los halógenos o los cloruros de sulfonilo se pueden utilizar en condiciones ácidas o básicas.
Productos principales formados
Oxidación: Formación de Ácido 2-(7-amino-3-indolil)-2-oxoacético.
Reducción: Formación de Ácido 2-(7-nitro-3-indolil)-2-hidroxiacético.
Sustitución: Formación de varios derivados de indol sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El Ácido 2-(7-nitro-3-indolil)-2-oxoacético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(7-nitro-3-indolil)-2-oxoacético implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con componentes celulares. El anillo indol también puede participar en diversas vías bioquímicas, influyendo en los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El Ácido 2-(7-nitro-3-indolil)-2-oxoacético es único debido a su patrón de sustitución específico y la presencia tanto de un grupo nitro como de un grupo ácido oxoacético. Esta combinación de grupos funcionales imparte una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H6N2O5 |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6N2O5/c13-9(10(14)15)6-4-11-8-5(6)2-1-3-7(8)12(16)17/h1-4,11H,(H,14,15) |
Clave InChI |
VVLPFSSIECALGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)


![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)


![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)

![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
